trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride

Description

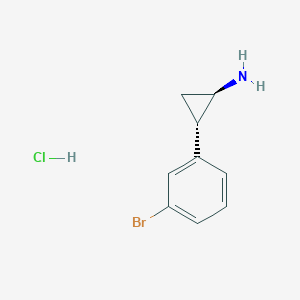

trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1807920-14-4) is a cyclopropane derivative featuring a 3-bromophenyl substituent and a primary amine group in the trans configuration. This compound is structurally characterized by a strained cyclopropane ring, which imparts unique electronic and steric properties. Its molecular formula is C₉H₁₀BrClN, with a molecular weight of 264.54 g/mol. It is typically synthesized via cyclopropanation of vinyl precursors followed by amine functionalization and HCl salt formation .

Properties

IUPAC Name |

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPFGIOAIWJVJE-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807920-14-4 | |

| Record name | rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromophenyl group. One common method involves the reaction of 3-bromophenylmagnesium bromide with cyclopropanone, followed by amination and subsequent conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in substitution reactions, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Pharmaceutical Development

Trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride has emerged as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural similarities to known bioactive molecules suggest potential interactions with various biological targets, making it a candidate for drug development.

Key Applications:

-

Antibacterial Agents:

- The compound has been studied for its role as an antibacterial adjuvant, which can enhance the efficacy of conventional antibiotics by reducing their required doses .

- Case studies indicate that derivatives of this compound exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

-

Neuropharmacology:

- Research indicates that this compound may inhibit neuronal nitric oxide synthase (nNOS), which is crucial for modulating nitric oxide levels in the nervous system . This inhibition could have therapeutic implications for neurodegenerative diseases.

- A study demonstrated that this compound effectively binds to the active site of nNOS, reducing nitric oxide production significantly.

- Antiparasitic Activity:

| Activity Type | Target | Effective Concentration (EC50) | Cytotoxicity (CC50) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Not specified | Not specified |

| Neuroprotective | nNOS | Significant inhibition | Not specified |

| Antiparasitic | Plasmodium falciparum | 0.34 μM | >30 μM |

Case Study 1: Inhibition of nNOS

A detailed investigation into the mechanism of action revealed that this compound binds effectively to nNOS, leading to reduced nitric oxide levels. Structural studies indicated interactions with key amino acid residues within the enzyme's active site, suggesting its potential use in treating conditions characterized by excessive nitric oxide production.

Case Study 2: Antiparasitic Activity

In vitro studies assessed the antiparasitic efficacy of this compound against Plasmodium falciparum. Results demonstrated significant inhibition of parasite growth at low concentrations, highlighting its potential as a therapeutic agent against malaria.

Mechanism of Action

The mechanism of action of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce strain in molecular structures, potentially affecting their function. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Physicochemical Properties :

- Appearance : White crystalline solid.

- Melting Point : 205–207°C (decomposition observed above 210°C).

- Solubility: Moderately soluble in water (~10 mg/mL), highly soluble in polar aprotic solvents (e.g., DMSO, methanol).

- Stability : Stable under inert atmospheres at −20°C for long-term storage .

Comparison with Structurally Similar Compounds

Below is a detailed comparison of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride with analogs differing in substituents, stereochemistry, and halogenation patterns.

Halogen-Substituted Cyclopropylamine Derivatives

Key Observations :

- Positional Isomerism : The 3-bromo derivative exhibits distinct steric interactions compared to the 4-bromo analog, influencing target selectivity in receptor binding .

Substituted Cyclopropylamines with Additional Functional Groups

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F): Increase reactivity in nucleophilic aromatic substitution but may reduce metabolic stability.

- Electron-Donating Groups (e.g., OCH₃): Enhance solubility and bioavailability but may decrease binding affinity to hydrophobic targets .

Structure-Activity Relationship (SAR) Insights

- 3-Bromo vs. 4-Bromo : The meta-bromo substitution in trans-2-(3-Bromophenyl)cyclopropan-1-amine HCl provides optimal steric bulk for interactions with hydrophobic binding pockets, as seen in serotonin 5-HT₂ receptor modulation. In contrast, the para-bromo analog (CAS: 1228092-84-9) shows reduced activity due to unfavorable dipole alignment .

Biological Activity

Introduction

Trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₁BrClN. It features a cyclopropane structure with a bromophenyl substituent and an amine group, which contributes to its unique chemical properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring may induce strain in molecular structures, potentially affecting their function. The amine group can participate in hydrogen bonding, stabilizing the compound’s binding to its target.

Key Mechanistic Insights

- Target Interaction : The compound's structure allows it to interact with various biological targets, suggesting potential applications in pharmacology.

- Enzyme Modulation : The unique cyclopropane configuration could modulate enzyme activity through conformational changes induced by binding .

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in pharmacological contexts.

Potential Pharmacological Applications

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural similarity to known anticancer agents indicates that it might interact with cancer-related pathways .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes, which could have implications for treating metabolic disorders.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| trans-2-(3-Bromophenyl)cyclopropan-1-amine HCl | C₉H₁₁BrClN | Bromophenyl substituent | Potential anticancer activity |

| 2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl | C₉H₁₀ClF₂N | Difluorophenyl substituent | Moderate enzyme inhibition |

| 1-(3-Bromophenyl)cyclopropan-1-amine | C₉H₁₁BrN | Lacks hydrochloride salt | Limited biological data |

Study 1: Anticancer Activity

In a study evaluating various cyclopropane derivatives, this compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. It was found to induce apoptosis more effectively than the reference drug bleomycin, suggesting its potential as an anticancer agent .

Study 2: Enzyme Interaction

Research focused on the compound's interaction with monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression. The study revealed that this compound could inhibit MAGL activity, thereby potentially affecting lipid metabolism and inflammatory responses associated with cancer .

Study 3: Structure–Activity Relationship

A detailed structure–activity relationship (SAR) analysis indicated that modifications to the bromophenyl group significantly influenced the compound's biological activity. Variations in substitution patterns led to differences in enzyme inhibition efficacy and cytotoxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.